molecular formula C13H8S3 B14008369 4-Naphthalen-2-yldithiole-3-thione CAS No. 34547-90-5

4-Naphthalen-2-yldithiole-3-thione

Cat. No.: B14008369
CAS No.: 34547-90-5
M. Wt: 260.4 g/mol
InChI Key: WMDJDFZCPIKKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Naphthalen-2-yldithiole-3-thione typically involves the reaction of 2-naphthol with Lawesson’s reagent or elemental sulfur under reflux conditions in an appropriate solvent like toluene . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired dithiole-thione ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Naphthalen-2-yldithiole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Naphthalen-2-yldithiole-3-thione involves its ability to release hydrogen sulfide (H₂S), a gaseous signaling molecule. H₂S plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and cytoprotection. The compound interacts with molecular targets such as enzymes and receptors, modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation .

Comparison with Similar Compounds

  • 4,5-Dimethyl-1,2-dithiole-3-thione
  • Anethole dithiolethione
  • Oltipraz

Comparison: 4-Naphthalen-2-yldithiole-3-thione is unique due to its naphthalene ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability and specific pharmacological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

34547-90-5

Molecular Formula

C13H8S3

Molecular Weight

260.4 g/mol

IUPAC Name

4-naphthalen-2-yldithiole-3-thione

InChI

InChI=1S/C13H8S3/c14-13-12(8-15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H

InChI Key

WMDJDFZCPIKKQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSSC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.